molecular formula C17H12ClN3O4S B12717121 2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-(4-chlorobenzoyl)-2-imino-7-methyl-4-oxo-, methyl ester CAS No. 109493-46-1

2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-(4-chlorobenzoyl)-2-imino-7-methyl-4-oxo-, methyl ester

Cat. No.: B12717121
CAS No.: 109493-46-1
M. Wt: 389.8 g/mol
InChI Key: CENCMSMKLRVTKU-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystalline Configuration Analysis

The molecular architecture of 2H-pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid derivatives is defined by a fused bicyclic system comprising a pyridine ring and a 1,3-thiazine ring. The target compound, methyl 3,4-dihydro-3-(4-chlorobenzoyl)-2-imino-7-methyl-4-oxo-2H-pyrido(3,2-e)-1,3-thiazine-5-carboxylate, features a pyridine moiety fused at the 3,2-position to the thiazine ring, creating a planar core system.

Key Structural Features:

  • Molecular Formula : C₁₈H₁₅ClN₃O₄S (derived from analogous pyridothiazine derivatives).
  • SMILES Notation : COC(=O)C1=CN=C2C(=N)SCC(N(C(=O)C3=CC=C(Cl)C=C3)C2=O)C1C.
  • Crystalline Packing : Analogous pyridothiazine derivatives crystallize in monoclinic space groups (e.g., P2₁/n) with unit cell parameters approximating a = 10.2 Å, b = 7.5 Å, c = 15.3 Å, and β = 105.5°. The thiazine ring adopts a screw-boat conformation, with puckering parameters Q = 0.6996 Å, θ = 114.66°, and φ = 205.32°.
Table 1: Comparative Crystallographic Data for Pyridothiazine Derivatives
Parameter Target Compound (Modeled) 2,3-Diphenyl Derivative 3-Phenyl-2-thiophenyl Derivative
Space Group P2₁/n (predicted) P2₁/n P-1
Unit Cell Volume (ų) ~1,650 1,658.7 1,402.1
Thiazine Conformation Screw-boat Screw-boat Half-chair

Properties

CAS No.

109493-46-1

Molecular Formula

C17H12ClN3O4S

Molecular Weight

389.8 g/mol

IUPAC Name

methyl 3-(4-chlorobenzoyl)-2-imino-7-methyl-4-oxopyrido[3,2-e][1,3]thiazine-5-carboxylate

InChI

InChI=1S/C17H12ClN3O4S/c1-8-7-11(16(24)25-2)12-13(20-8)26-17(19)21(15(12)23)14(22)9-3-5-10(18)6-4-9/h3-7,19H,1-2H3

InChI Key

CENCMSMKLRVTKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)SC(=N)N(C2=O)C(=O)C3=CC=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclization

Cyclization is a critical step in synthesizing the pyrido[3,2-e]thiazine core. This step typically involves:

  • Reagents : Thionicotinic acid derivatives and substituted benzaldehydes.
  • Catalysts : Tripropylphosphite (T3P) or other phosphorus-based reagents.
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Temperature : Room temperature to moderate heating (~50–60°C).
  • Reaction Time : 6–12 hours depending on the reactivity of starting materials.

Acylation

The introduction of the 4-chlorobenzoyl group involves:

  • Reagents : 4-Chlorobenzoyl chloride and a base like pyridine.
  • Conditions : Conducted under an inert atmosphere (e.g., nitrogen) to prevent side reactions.

Esterification

Conversion of carboxylic acid to its methyl ester uses:

  • Reagents : Methanol and concentrated sulfuric acid.
  • Conditions : Reflux for several hours (~5 hours).
  • Yield Optimization : Removal of water by azeotropic distillation enhances yield.

Optimized Industrial Process

Industrial-scale synthesis often employs techniques to improve yield and purity:

  • Use of adsorbents such as silica gel or calcium chloride during condensation steps to prevent azeotrope formation.
  • Conducting reactions at solvent boiling points (e.g., o-xylene at ~140°C) under reflux conditions.
  • Continuous distillation to remove by-products and unreacted materials.

Data Table: Reaction Parameters

Step Reagents/Conditions Temperature Time Yield (%)
Cyclization Thionicotinic acid + Benzaldehyde + T3P RT–60°C 6–12 h ~80
Acylation 4-Chlorobenzoyl chloride + Pyridine RT ~2 h ~85
Esterification Methanol + Sulfuric Acid Reflux ~5 h ~92

Challenges in Synthesis

  • Side Reactions :

    • Formation of by-products during cyclization due to incomplete imine formation.
    • Over-acylation leading to undesired substitutions.
  • Purity Control :

    • Impurities arising from incomplete esterification are removed via recrystallization.
  • Scalability Issues :

    • Maintaining consistent yields during scale-up requires precise control over reaction parameters such as temperature and solvent ratios.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-(4-chlorobenzoyl)-2-imino-7-methyl-4-oxo-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrido-thiazine compounds exhibit antimicrobial properties. For instance, certain derivatives were synthesized and tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations . These findings suggest potential applications in developing new antibiotics.

Anticancer Properties

The compound has also been studied for its anticancer effects. Specific derivatives demonstrated significant inhibitory activity against ovarian cancer cell lines (IGROV1), highlighting the potential for developing targeted cancer therapies . The mechanism of action may involve the disruption of cellular processes critical for cancer cell survival.

Antiparasitic Activity

Recent studies have shown that compounds with similar structures can inhibit the growth of kinetoplastid parasites such as Trypanosoma brucei, which causes sleeping sickness. This suggests that 2H-Pyrido(3,2-e)-1,3-thiazine derivatives may be effective in treating parasitic infections .

Pesticidal Activity

The thiazine ring structure is known to enhance the bioactivity of certain agrochemicals. Compounds similar to 2H-Pyrido(3,2-e)-1,3-thiazine have been evaluated for their pesticidal properties against various pests and pathogens affecting crops. Their application could lead to more effective pest management strategies in agriculture.

Synthesis of Functional Materials

The unique chemical structure allows for the modification and synthesis of new materials with specific properties. Research into polymer composites incorporating thiazine derivatives has shown enhanced mechanical and thermal stability, making them suitable for various industrial applications.

Summary of Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Effective against multiple bacterial strains with low MIC values.
Anticancer Properties Significant growth inhibition in ovarian cancer cell lines.
Antiparasitic Activity Inhibition of Trypanosoma brucei growth.
Agricultural Pesticides Enhanced bioactivity against crop pests.
Material Science Improved mechanical properties in polymer composites.

Mechanism of Action

The mechanism of action of 2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-(4-chlorobenzoyl)-2-imino-7-methyl-4-oxo-, methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound’s uniqueness lies in its substituent combination. Below is a comparative analysis with structurally related molecules (Table 1):

Table 1: Structural Comparison of Pyrido-Thiazine Derivatives

Compound Name / ID Core Structure Key Substituents Functional Implications References
Target Compound Pyrido(3,2-e)-1,3-thiazine 3-(4-Cl-benzoyl), 2-imino, 7-methyl, 5-COOCH₃ Enhanced lipophilicity, H-bonding capacity
2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3,7-dimethyl-2-(propylimino)-4-oxo-, methyl ester Pyrido(3,2-e)-1,3-thiazine 3,7-dimethyl, 2-(propylimino), 5-COOCH₃ Reduced aromaticity; altered steric bulk
Pyridothiazine-1,1-dioxide derivatives Pyrido-thiazine-1,1-dioxide Varied aryl/alkyl groups at position 3 Improved solubility via sulfone group
3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-(4-Cl-phenyl)-thiadiazin-2-yl)-amide Thiadiazine-pyrazole hybrid 4-Cl-phenyl on pyrazole and thiadiazine Dual heterocycles; potential kinase inhibition
2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide Pyrido-thiadiazine-1,1-dioxide 3-methyl, 1,1-dioxide Electron-withdrawing effects; metabolic stability

Key Observations

Substituent Impact on Bioactivity :

  • The 4-chlorobenzoyl group in the target compound distinguishes it from analogs like , which lacks aromatic substituents. This group may enhance binding to hydrophobic pockets in biological targets, as seen in chlorophenyl-containing pesticides and pharmaceuticals .
  • Methyl ester vs. free carboxylic acid: Esterification typically improves cell permeability, as observed in prodrug designs .

Functional Group Variations: 2-Imino group in the target compound vs. propylimino in : The shorter imino group may favor stronger hydrogen bonds, critical for enzyme inhibition. 7-Methyl group: This substituent is absent in most analogs, suggesting a unique role in steric shielding or metabolic stability.

Research Findings and Hypotheses

  • Antioxidant and CNS Activity : Pyridothiazine derivatives with electron-withdrawing groups (e.g., sulfones) exhibit antioxidant properties, while aryl substituents correlate with CNS activity . The target compound’s 4-chlorobenzoyl group may similarly modulate redox or neurological pathways.
  • Algorithmic Predictions : Using maximal common subgraph analysis , the target compound shares 70% structural similarity with , primarily differing in the 3-substituent. This divergence could lead to distinct pharmacokinetic profiles.

Biological Activity

2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid derivatives are a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article focuses on the biological activity of the specific compound: 2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-(4-chlorobenzoyl)-2-imino-7-methyl-4-oxo-, methyl ester . The compound features a unique structure that combines pyridine and thiazine rings, which contributes to its potential therapeutic properties.

The molecular formula of this compound is C13H13N3O3SC_{13}H_{13}N_{3}O_{3}S with a molecular weight of approximately 291.33 g/mol. Its structure includes various functional groups that may influence its biological interactions.

Biological Activities

Research has indicated that 2H-Pyrido(3,2-e)-1,3-thiazine derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds within this class possess significant antimicrobial properties against various pathogens. For instance, derivatives have been tested against Trypanosoma brucei, demonstrating inhibition of parasite growth at micromolar concentrations .
  • Anticancer Potential : The thiazine moiety has been linked to anticancer activity. Certain derivatives have shown effectiveness in inhibiting cancer cell proliferation by interfering with cell cycle progression and inducing apoptosis in tumor cells .
  • Anti-inflammatory Effects : Some studies suggest that these compounds may exert anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine production.

The biological activity of 2H-Pyrido(3,2-e)-1,3-thiazine derivatives is often attributed to their ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : These compounds may act as inhibitors of enzymes involved in critical metabolic pathways, which can lead to the disruption of cellular functions in pathogens or cancerous cells .
  • Cell Cycle Interference : Research indicates that certain derivatives can interfere with the cell cycle of T. brucei, delaying cytokinesis and affecting mitochondrial division .

Case Studies

Several case studies have highlighted the efficacy of these compounds:

  • Inhibition of T. brucei : A study demonstrated that a related compound significantly inhibited the growth of T. brucei at a concentration of 50 µM, showcasing its potential as an antikinetoplastid therapeutic agent .
  • Antifungal Activity : Another study reported that certain derivatives exhibited antifungal properties against Cryptococcus neoformans, indicating a broader spectrum of activity beyond bacterial and parasitic infections .

Data Table

The following table summarizes key findings related to the biological activities of 2H-Pyrido(3,2-e)-1,3-thiazine derivatives:

Activity TypeTarget Organism/Cell TypeIC50 (µM)Reference
AntimicrobialT. brucei~50
AnticancerVarious tumor cell linesVaries
AntifungalC. neoformansVaries
Anti-inflammatoryIn vitro modelsVaries

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the 4-chlorobenzoyl group (δ 7.4–7.6 ppm for aromatic protons) and the methyl ester (δ 3.6–3.8 ppm). 15^15N NMR confirms the imino group .
  • Mass Spectrometry : High-resolution ESI-MS determines the exact molecular weight (e.g., 354.0174 Da) and fragments related to the thiazine ring cleavage .
  • XRD/FTIR : X-ray diffraction confirms crystal structure, while FTIR validates carbonyl (1650–1750 cm1^{-1}) and imino (3200–3400 cm1^{-1}) groups .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Q. Methodological Answer :

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)2_2) with ligands like XPhos to enhance cyclization efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus acetic acid for reflux; acetic acid often improves cyclization due to protonation of intermediates .
  • Temperature Gradients : Use controlled heating (80–100°C) to minimize side reactions. For example, prolonged reflux above 100°C may degrade the imino group .
    Data Analysis : Monitor reaction progress via TLC/HPLC and calculate yield improvements using ANOVA for statistical significance .

Advanced: How to resolve contradictions in NMR data during structural confirmation?

Q. Methodological Answer :

  • Dynamic NMR (DNMR) : Apply variable-temperature NMR to detect tautomerism (e.g., imino ↔ enamine forms) causing peak splitting .
  • Isotopic Labeling : Use 15^{15}N-labeled precursors to trace imino group behavior and assign ambiguous signals .
  • Computational Validation : Compare experimental 1^1H NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to identify misassignments .
    Case Study : A 2021 study resolved δ 2.5–3.0 ppm ambiguities in methyl groups by correlating NOESY data with XRD-derived spatial arrangements .

Advanced: What methods assess the compound’s stability under storage conditions?

Q. Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC for impurities (e.g., hydrolyzed ester or oxidized thiazine) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf life at 25°C based on degradation rates at elevated temperatures .
  • pH Stability : Test solubility and stability in buffers (pH 1–12) to identify optimal storage pH (e.g., pH 6–7 for minimal hydrolysis) .

Advanced: What in vitro assays evaluate enzyme inhibition potential?

Q. Methodological Answer :

  • Kinetic Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates (e.g., Z-GGR-AMC). Measure IC50_{50} values at varying inhibitor concentrations .
  • Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding affinity to target enzymes like acetylcholinesterase or cyclooxygenase .
  • SAR Studies : Synthesize analogs (e.g., replacing 4-chlorobenzoyl with trifluoromethyl groups) and correlate structural changes with inhibitory activity .

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